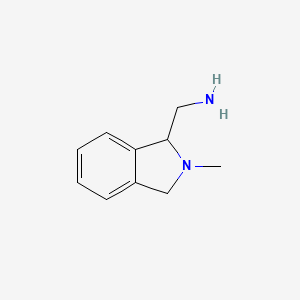

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine

Description

Properties

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-1-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEVAQJKPQTDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933700-69-7 | |

| Record name | (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of Isoindoline Methanamine Derivatives in CNS Disorders

Technical Whitepaper | Series: Advanced Medicinal Chemistry

Executive Summary

The isoindoline scaffold—specifically its methanamine-substituted derivatives—represents a "privileged structure" in central nervous system (CNS) drug discovery. Unlike rigid tricyclic antipsychotics, the isoindoline core offers a unique balance of lipophilicity and metabolic stability, while the methanamine (

This technical guide analyzes the therapeutic utility of these derivatives, focusing on Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD) and Schizophrenia. We move beyond basic pharmacology to explore the causality of binding modes, validated synthetic pathways, and self-verifying experimental protocols.

The Pharmacophore: Structural Logic & SAR

The therapeutic efficacy of isoindoline methanamines stems from their ability to mimic the "aromatic-linker-basic nitrogen" motif found in endogenous neurotransmitters (dopamine, serotonin).

Structure-Activity Relationship (SAR) Analysis

The scaffold can be deconstructed into three functional zones:

-

The Isoindoline Core (Head):

-

Function: Provides

stacking interactions with aromatic residues (e.g., Trp286 in AChE or Phe residues in D2 receptors). -

Optimization: Substitution at the 5- or 6-position with electron-withdrawing groups (F, Cl) often enhances metabolic stability and affinity.

-

-

The Methanamine Linker (Neck):

-

Function: Acts as a "spacer" ensuring the basic nitrogen reaches the aspartate residue (e.g., Asp113 in D2) for ionic bonding.

-

Constraint: A length of 2–4 carbons (ethyl to butyl) is often optimal. The "methanamine" specifically refers to the 1-aminomethyl substitution or N-methyl linkers.

-

-

The Basic Nitrogen (Tail):

-

Function: Protonation at physiological pH is critical for receptor affinity.

-

Variation: Often incorporated into a piperazine or piperidine ring to restrict conformational entropy.

-

Visualization: The SAR Interaction Logic

Figure 1: Pharmacophore dissection showing the tripartite interaction mode required for high-affinity CNS binding.

Therapeutic Targets & Mechanisms

Alzheimer’s Disease: Dual-Binding AChE Inhibitors

Isoindoline derivatives (particularly isoindoline-1,3-diones) have shown potent acetylcholinesterase (AChE) inhibition.[1][2]

-

Mechanism: They act as dual-binding site inhibitors. The isoindoline ring binds to the Peripheral Anionic Site (PAS) , while the basic amine extends down the gorge to bind with the Catalytic Active Site (CAS) .

-

Impact: This dual blockade not only boosts acetylcholine levels but also inhibits AChE-induced

-amyloid aggregation, a hallmark of AD pathology. -

Data Insight: Derivatives with N-benzylpiperidine linkers have demonstrated IC

values in the nanomolar range (30–90 nM), comparable to Donepezil.

Schizophrenia: D2/5-HT2A Modulation

The "atypical" antipsychotic profile requires a specific ratio of 5-HT2A antagonism to D2 antagonism.

-

Mechanism: The isoindoline moiety mimics the fused bicyclic systems of established antipsychotics (like risperidone's core) but with distinct solubility properties.

-

Selectivity: N-substituted isoindolines often show reduced affinity for H1 and

1 receptors compared to tricyclics, potentially lowering sedative and hypotensive side effects.

Validated Synthetic Protocols

To ensure reproducibility, we utilize a modified Gabriel Synthesis followed by reductive functionalization. This pathway is preferred for its high yield and purity.

Workflow Visualization

Figure 2: Synthetic pathway transitioning from the oxidized imide to the reduced amine scaffold.

Detailed Synthetic Procedure

Standard Operating Procedure (SOP) for N-(4-(4-fluorophenyl)piperazin-1-yl)methyl)isoindoline:

-

Condensation (Imide Formation):

-

Dissolve phthalic anhydride (10 mmol) and the corresponding primary amine (10 mmol) in glacial acetic acid (20 mL).

-

Reflux at 110°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Checkpoint: The disappearance of the anhydride spot indicates completion.

-

Pour into ice water; filter the precipitate (Yield typically >85%).

-

-

Reduction (Active Isoindoline Formation):

-

Suspend the imide intermediate (5 mmol) in dry THF (30 mL) under

atmosphere. -

Add

(10 mmol) portion-wise at 0°C. -

Reflux for 8 hours.

-

Quenching: Use the Fieser method (

mL water, -

Extract with DCM, dry over

, and concentrate.

-

Experimental Validation Protocols

Trustworthy science requires self-validating assays. Below are the specific protocols to confirm biological activity.

Ellman’s Assay (AChE Inhibition)

Purpose: Determine IC

-

Reagents:

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) – The colorimetric indicator.

-

ATCI (Acetylthiocholine iodide) – The substrate.

-

Electric Eel AChE (Type VI-S).

-

-

Protocol:

-

Preparation: Dissolve test compounds in DMSO (final concentration <0.1%).

-

Incubation: Mix 140

L of phosphate buffer (pH 8.0), 20 -

Initiation: Add 10

L of DTNB and 10 -

Measurement: Monitor absorbance at 412 nm for 3 minutes.

-

Validation: Run Donepezil as a positive control. If Donepezil IC

deviates >15% from historical data (approx. 20–40 nM), discard the run.

-

Comparative Data Summary

Typical potency ranges for Isoindoline derivatives vs. Standards.

| Compound Class | Target | IC | Mechanism |

| Isoindoline-1,3-diones | AChE | 30 nM – 2.1 | Dual Binding (PAS + CAS) |

| Reduced Isoindolines | D2 Receptor | 10 nM – 150 nM | Antagonist / Partial Agonist |

| Donepezil (Standard) | AChE | ~20 nM | Reversible Inhibitor |

| Risperidone (Standard) | D2 Receptor | ~3 nM | Antagonist |

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The future of this scaffold lies in hybridization . By linking the isoindoline core with antioxidant moieties (like ferulic acid) or MAO-B inhibitors (like propargylamine), researchers can create "single-molecule polypharmacy" agents. These MTDLs are essential for treating complex neurodegenerative diseases where a "one-target, one-drug" approach often fails.

References

-

Hassanzadeh, M., et al. (2021).[2] Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Link

-

Bajda, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kim, Y.H., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents. European Journal of Medicinal Chemistry. Link

-

Belliotti, T.R., et al. (1998).[5] Isoindolinone enantiomers having affinity for the dopamine D4 receptor. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025).[6] Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds. (General reference for scaffold analysis). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoindolinone enantiomers having affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The N-Methylisoindoline Scaffold: Synthetic Evolution & Pharmacophore Utility

[1]

Executive Summary: The Rigidified Benzylamine

The N-methylisoindoline moiety (2-methyl-2,3-dihydro-1H-isoindole) represents a privileged structural motif in medicinal chemistry.[1] Functioning as a conformationally restricted analogue of

This technical guide analyzes the synthetic trajectory of N-methylisoindoline building blocks, moving from waste-intensive classical cyclizations to atom-economical, transition-metal-catalyzed C–H functionalizations.[1]

Structural & Physicochemical Profile

Before selecting a synthetic route, researchers must understand the core properties that dictate the scaffold's reactivity and biological behavior.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Geometry | Planar benzene fused to puckered pyrrolidine | Rigid spacer; defines vector orientation of substituents.[1] |

| Basicity ( | ~9.0 – 10.0 (Conjugate acid) | High solubility at physiological pH; forms cation-pi interactions.[1] |

| Lipophilicity | LogP ~ 1.5 (Unsubstituted) | Good CNS penetration; amenable to modification.[1] |

| Metabolic Liability | Benzylic carbons (C1/C3) | Prone to CYP450 oxidation (hydroxylation |

Classical Synthesis: The Foundational Protocols

Historically, the access to N-methylisoindoline relied on electrophilic cyclization or the reduction of oxidized precursors.[1] While robust, these methods often lack functional group tolerance.[1]

The -Dibromo-o-xylene Cyclization

The reaction of

-

Mechanism: Double nucleophilic substitution (

).[1] -

Limitation: Requires high dilution to avoid polymerization; generates stoichiometric bromide waste.[1]

Reduction of N-Methylphthalimide

A more scalable approach involves the reduction of the corresponding phthalimide.[1]

-

Reagents:

(Lithium Aluminum Hydride) or Borane-THF.[1] -

Utility: Allows for the pre-installation of substituents on the benzene ring via phthalic anhydride chemistry before the reduction step.[1]

Figure 1: Two classical routes to the N-methylisoindoline core.[1] The reductive path (green) offers better scalability for substituted derivatives.[1]

Modern Methodologies: Catalytic Precision

Modern drug discovery demands enantioselectivity and late-stage functionalization.[1] Recent developments utilize Transition Metal Catalysis (TMC) to construct the core from simpler precursors.[1]

Palladium-Catalyzed C(sp3)–H Activation

A breakthrough in isoindoline synthesis is the use of Pd(II) catalysis to activate benzylic C–H bonds.[1]

-

Concept: Directing groups (like transient imines or oximes) guide the palladium to the ortho-position, followed by intramolecular amination.[1]

-

Advantage: Enantioselective synthesis of chiral isoindolines (substituted at C1) using chiral ligands (e.g., phosphoramidites).[1][2]

[2+2+2] Cyclotrimerization

Cobalt or Rhodium-catalyzed cyclotrimerization of diynes with nitriles or alkynes allows for the de novo construction of the benzene ring fused to the pyrrolidine, enabling unique substitution patterns inaccessible via phthalimide reduction.[1]

Figure 2: Simplified catalytic cycle for the Pd-catalyzed intramolecular C-H amination yielding chiral isoindolines.[1]

Detailed Technical Protocol: Reductive Synthesis

Objective: Synthesis of 5-Fluoro-2-methylisoindoline. Rationale: This protocol demonstrates the robust "Phthalimide Reduction" route, chosen for its high reliability in generating building blocks for SAR studies.[1]

Reaction Scheme[1][3][4][5][6]

-

Precursor Formation: 4-Fluorophthalic anhydride + Methylamine

N-Methyl-5-fluorophthalimide.[1] -

Core Reduction: N-Methyl-5-fluorophthalimide +

5-Fluoro-2-methylisoindoline.[1]

Step-by-Step Methodology (Self-Validating)

Step 1: Imide Formation

-

Dissolve 4-fluorophthalic anhydride (10 mmol) in glacial acetic acid (20 mL).

-

Add methylamine (40% aq.[1] solution, 12 mmol) dropwise. Exothermic reaction—monitor temperature.[1]

-

Reflux for 4 hours.

-

Validation Point: TLC (30% EtOAc/Hexane) should show disappearance of anhydride and appearance of a UV-active spot (

).[1] -

Cool and pour into ice water. Filter the precipitate (The Imide).[1]

Step 2: Reduction (The Critical Step)[1]

-

Setup: Flame-dry a 2-neck round bottom flask; flush with Argon. Add dry THF (50 mL) and

pellets (25 mmol, 2.5 equiv). -

Addition: Dissolve the Imide from Step 1 in dry THF. Add dropwise to the

suspension at 0°C.-

Why? Controls hydrogen gas evolution and prevents runaway exotherms.[1]

-

-

Reflux: Warm to room temperature, then reflux for 16 hours.

-

Fieser Quench (Safety Critical): Cool to 0°C.

-

Isolation: Filter through Celite. Concentrate filtrate.[1] Acidify with HCl to form the hydrochloride salt (stable storage form).[1]

Analytical Validation[1]

Applications in Drug Discovery

The N-methylisoindoline core is not merely a linker; it is a bioactive scaffold.[1]

-

NMDA Receptor Antagonists: Substituted N-methylisoindolines have been synthesized as ligands for the ifenprodil binding site of the NMDA receptor.[4] The rigidity of the isoindoline ring locks the nitrogen lone pair in a specific vector, enhancing binding affinity compared to flexible benzylamine analogs [1].[1]

-

Chiral Scaffolds: Recent Pd-catalyzed methods allow for the creation of 1-substituted isoindolines (e.g., via allylic C-H amination).[1][2] These chiral building blocks are increasingly used to probe stereochemical space in fragment-based drug discovery [2].[1]

-

Historical Context: While drugs like Chlorisondamine (a bis-quaternary isoindoline) are largely historical, the core remains vital in modern oncology and neuroscience research [3].

References

-

Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2011.[1][4]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry, 2024.[1] [1]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints (MDPI), 2024.[1]

-

Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization. Journal of Organic Chemistry, 2003.[1]

Sources

Methodological & Application

A Detailed Guide to the Synthesis of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine from Phthalimide-Derived Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine, a valuable isoindoline-based primary amine for pharmaceutical research and drug development. The synthetic strategy detailed herein commences with readily available phthalic anhydride and proceeds through a critical cyanophthalimidine intermediate, 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile. The core of the synthesis is a powerful, one-pot reduction of this intermediate using lithium aluminum hydride (LiAlH4), which concurrently reduces the lactam carbonyl and the nitrile moiety to yield the target compound. This guide offers not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen reactions, providing troubleshooting insights and safety considerations essential for successful execution.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and clinical candidates. Its rigid, bicyclic framework serves as a versatile template for developing novel therapeutics. The target molecule of this guide, this compound, is a functionalized isoindoline derivative that presents a primary amine. This functional handle is crucial for subsequent derivatization, enabling its use as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this specific structure from the phthalimide family presents a significant chemical challenge. Phthalimides, while excellent precursors, require carefully orchestrated transformations to achieve the desired pattern of reduction and functionalization. A direct reduction of N-methylphthalimide, for instance, would lead to 2-methylisoindoline, lacking the critical C1-methanamine group.[1] Therefore, a more nuanced, multi-step approach is required.

This guide details a robust and logical three-step synthetic sequence:

-

Synthesis of 2-Formylbenzoic Acid: A foundational step converting phthalic anhydride into a key aldehyde precursor.

-

Formation of the Cyanophthalimidine Intermediate: A one-pot reaction combining 2-formylbenzoic acid, methylamine, and a cyanide source to construct the core 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile structure.

-

Dual Reductive Functionalization: The simultaneous reduction of the lactam and nitrile groups of the intermediate using the potent hydride donor, lithium aluminum hydride (LiAlH4), to furnish the final product.

This document is designed to serve as a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Synthetic Strategy and Mechanistic Insights

The overall synthetic strategy is designed to build the required functionality around the isoindoline core before the final, powerful reduction step. A retrosynthetic analysis reveals a logical path from the target molecule back to phthalic anhydride.

Overall Synthetic Workflow

The forward synthesis is a three-step process, transforming a simple cyclic anhydride into a complex chiral amine building block.

Caption: Overall workflow for the synthesis of the target molecule.

Step I & II: Synthesis of the Key Intermediate

The synthesis begins with the conversion of phthalic anhydride to 2-formylbenzoic acid, a well-established process often involving reduction. This aldehyde-acid is the crucial precursor for the next stage.

The formation of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is achieved via a one-pot, multi-component reaction. This elegant transformation combines elements of a Strecker amino acid synthesis with an intramolecular condensation (lactamization).

-

Iminium Ion Formation: 2-Formylbenzoic acid reacts with methylamine to form a Schiff base (imine), which is protonated under the reaction conditions to yield a reactive iminium ion.

-

Cyanide Attack: A nucleophilic cyanide source (e.g., KCN, NaCN) attacks the electrophilic iminium carbon, forming an α-amino nitrile intermediate.

-

Intramolecular Lactamization: The carboxylic acid group within the same molecule then undergoes a rapid intramolecular cyclization with the secondary amine, eliminating water to form the stable five-membered lactam ring of the phthalimidine core.

This sequence efficiently assembles the complex intermediate required for the final reduction.

Step III: Reductive Functionalization with LiAlH₄

This final step is the cornerstone of the synthesis, converting the stable intermediate into the desired primary amine. The choice of lithium aluminum hydride (LiAlH₄) is critical due to its high reactivity and ability to reduce multiple functional groups.[2][3]

Causality of Reagent Choice: Unlike milder reducing agents such as sodium borohydride (NaBH₄), which typically do not reduce amides or nitriles, LiAlH₄ is a powerful, non-selective source of hydride (H⁻) ions.[2] It readily reduces both the lactam's carbonyl group and the nitrile's carbon-nitrogen triple bond.[4]

Mechanism of Dual Reduction:

-

Lactam Reduction: The amide within the lactam ring is reduced completely to a methylene group (-C(O)-N- → -CH₂-N-). This proceeds via initial hydride attack on the carbonyl carbon, followed by coordination of the oxygen to aluminum and subsequent elimination to form an intermediate iminium species, which is then reduced again by another hydride equivalent.

-

Nitrile Reduction: The nitrile group is reduced to a primary amine (-C≡N → -CH₂NH₂). This involves two successive hydride additions across the carbon-nitrogen triple bond.

The reaction must be conducted under strictly anhydrous conditions, typically in an etheral solvent like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water to release hydrogen gas.[1][5] A carefully controlled workup procedure is essential to safely quench the excess reagent and precipitate aluminum salts for easy removal.

Caption: Concurrent reduction of nitrile and lactam moieties by LiAlH₄.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials, including potassium cyanide and lithium aluminum hydride. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Formylbenzoic Acid

This is a standard literature preparation. One common method involves the oxidation of naphthalene followed by selective reduction. For the purpose of this guide, we will assume commercial availability or synthesis via a known method.

Protocol 2: Synthesis of 2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (15.0 g, 0.1 mol) and methanol (100 mL).

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of methylamine (40%, ~8.5 mL, 0.11 mol) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of Cyanide (EXTREME CAUTION): In the fume hood, prepare a solution of potassium cyanide (7.15 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes. (Note: KCN is highly toxic. Acidic conditions can release HCN gas. Ensure the solution remains basic or neutral during addition).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the product as a white or off-white solid.

Protocol 3: Synthesis of this compound

-

Setup (Anhydrous): Assemble a 500 mL three-neck round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

-

Reagent Suspension: Carefully add lithium aluminum hydride (LiAlH₄, 7.0 g, ~0.18 mol, approx. 4 equivalents) to the flask, followed by 150 mL of anhydrous tetrahydrofuran (THF). Stir the resulting suspension.

-

Substrate Addition: Dissolve the 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile (8.1 g, 0.047 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension to 0 °C. Add the substrate solution dropwise from the funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 6-8 hours.

-

Workup (Fieser Method - CAUTION): Cool the reaction mixture back to 0 °C in a large ice bath. Quench the reaction by the slow, dropwise addition of the following:

-

7.0 mL of water

-

7.0 mL of 15% aqueous sodium hydroxide (NaOH) solution

-

21.0 mL of water A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

-

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by conversion to its hydrochloride salt (by dissolving in ether and adding HCl in ether) followed by recrystallization to obtain the pure target amine.

Part 3: Data Summary and Visualization

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| II | Strecker-Lactamization | 2-Formylbenzoic acid, MeNH₂, KCN | Methanol/Water | 0 °C → RT | 12-16 h | 75-85% |

| III | Dual Reduction | LiAlH₄ | Anhydrous THF | 0 °C → Reflux | 6-8 h | 65-80% |

Troubleshooting and Field-Proven Insights

-

Anhydrous Conditions are Critical: The success of the LiAlH₄ reduction is entirely dependent on the exclusion of moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The LiAlH₄ should be a fine, grey powder; large, dark chunks may indicate decomposition and reduced activity.

-

Controlling the LiAlH₄ Addition: The initial addition of the substrate to the LiAlH₄ suspension is highly exothermic. Maintaining a low temperature (0-10 °C) during this phase is crucial to prevent runaway reactions.

-

Effective Workup: The Fieser workup (addition of X mL H₂O, X mL 15% NaOH, then 3X mL H₂O for every X g of LiAlH₄) is a reliable method for producing a granular, easily filterable precipitate of aluminum salts.[1] Incomplete quenching can lead to gelatinous precipitates that are very difficult to filter.

-

Purification of the Final Amine: Primary amines can be challenging to purify via chromatography due to tailing on silica gel. Conversion to the HCl salt is often a more effective method for purification and storage, as the free base can be regenerated when needed.

Conclusion

The synthesis of this compound from phthalimide-based precursors is a robust and reproducible process when a logical, multi-step strategy is employed. By constructing a key cyanophthalimidine intermediate, this method allows for a powerful and efficient dual reduction using lithium aluminum hydride to furnish the target molecule. The protocols and insights provided in this guide offer researchers a clear pathway to access this valuable building block, paving the way for its application in the discovery and development of novel chemical entities.

References

-

Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3‐Hydroxyisoindolines by Heterogeneously Silver‐Catalyzed Monohydrogenation of Phthalimides. ChemSusChem. Available at: [Link]

-

Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Reagent of the month: Lithium Aluminium hydride. Scientific Update. Available at: [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

-

How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. Available at: [Link]

Sources

Application Note: High-Efficiency Reductive Amination Protocol for Isoindoline Methanamine Precursors

Executive Summary & Strategic Context

Isoindoline scaffolds are "privileged structures" in medicinal chemistry, serving as core pharmacophores in ligands for GPCRs (e.g.,

This Application Note provides a robust, self-validating protocol for the reductive amination of isoindoline methanamine precursors with diverse aldehydes and ketones. Unlike standard aliphatic amine protocols, this method addresses the specific solubility and steric challenges of the isoindoline core, utilizing Sodium Triacetoxyborohydride (STAB) for its superior chemoselectivity over traditional cyanoborohydrides.

Mechanistic Basis & Reaction Design

The Chemical Challenge

Reductive amination proceeds via two distinct steps:

-

Condensation: Formation of the carbinolamine and subsequent dehydration to the imine (or iminium ion).[1]

-

Reduction: Hydride transfer to the C=N bond.

Why STAB?

Sodium triacetoxyborohydride (

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical iminium ion formation which is the substrate for reduction.[2][3][4]

Critical Parameters & Optimization

Success with isoindoline precursors relies on controlling three variables:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal for STAB stability and imine formation.[5] THF is a safer alternative but may slow kinetics. Avoid MeOH (causes solvolysis of STAB). |

| Stoichiometry | 1.0 : 1.1 : 1.5 | (Amine : Carbonyl : STAB). Slight excess of carbonyl drives equilibrium; 1.5 eq of STAB ensures full reduction. |

| pH / Additive | Acetic Acid (AcOH) | For ketones or hindered aldehydes, add 1-2 eq of AcOH. This catalyzes imine formation and protonates the imine to the reducible iminium species.[1] |

| Temperature | 20–25 °C | STAB is thermally sensitive. Heat only if the imine fails to form (monitor via TLC/LCMS). |

Detailed Experimental Protocol

Materials

-

Amine: Isoindoline-1-methanamine (or derivative), 1.0 mmol.

-

Carbonyl: Aldehyde or Ketone (1.1 mmol).

-

Reagent: Sodium Triacetoxyborohydride (STAB) (95% purity), 1.5 mmol.

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow

Figure 2: Operational workflow for the reductive amination of isoindoline precursors.

Phase 1: Imine Formation (The Equilibrium Step)

-

In a clean, dry reaction vial equipped with a stir bar, dissolve Isoindoline-1-methanamine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (

) to free-base the amine before adding the carbonyl.

-

-

Add the Aldehyde/Ketone (1.1 equiv).

-

Optimization Point: If reacting with a ketone, add Acetic Acid (1.0 equiv) at this stage.

-

Stir at room temperature for 30–60 minutes under Nitrogen (

).-

Why? This allows the hemiaminal-imine equilibrium to establish before the reducing agent is introduced, minimizing direct reduction of the carbonyl.

-

Phase 2: Selective Reduction (The Kinetic Step)

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Seal the vessel and stir at room temperature.

Phase 3: Workup & Isolation

-

Quench: Upon completion (verified by LCMS showing consumption of amine), carefully add saturated aqueous

solution. Stir vigorously for 15 minutes.-

Critical: This step hydrolyzes the borate complexes and neutralizes acetic acid.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

).[3] -

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Purification: The crude material is often clean enough for subsequent steps. If purification is required, use flash chromatography (DCM/MeOH/

gradient) or reverse-phase HPLC.

Troubleshooting & Self-Validation

Use this table to diagnose deviations from expected results.

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketone) | Steric hindrance prevents imine formation. | Increase AcOH to 2.0 eq; Add 3Å molecular sieves to remove water (drives equilibrium). |

| Dialkylation (Aldehyde) | Primary amine is too nucleophilic; Product amine competes. | Use slow addition of the aldehyde to the amine/STAB mixture (Inverse Addition). |

| Insoluble Reagents | Isoindoline salt insolubility in DCE. | Switch solvent to THF or a DCE/DMF (9:1) mixture. Ensure free-basing with DIPEA/TEA. |

| Carbonyl Reduction | Direct reduction of aldehyde by STAB. | Ensure 30 min pre-stirring before adding STAB. Verify STAB quality (should be dry powder, not clumps). |

Safety & Handling

-

DCE (1,2-Dichloroethane): A known carcinogen and highly toxic. Handle in a fume hood. If safety regulations prohibit DCE, DCM or THF are acceptable substitutes, though reaction times may increase.

-

STAB: Evolves hydrogen gas upon contact with acid or moisture. Keep away from ignition sources.

References

-

Abdel-Magid, A. F., et al. (1996).[4][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][8] [Link]

-

Mahdavi, M., et al. (2017). Discovery of Imidazopyridines Containing isoindoline-1,3-dione Framework as a New Class of BACE1 Inhibitors. European Journal of Medicinal Chemistry, 139, 529-541. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [open.bu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates using isoindoline diamines

Abstract

This application note details the strategic synthesis and utilization of 1,3-diaminoisoindolines , a privileged bicyclic scaffold in medicinal chemistry. Unlike their oxidized counterparts (phthalimides/isoindolinones) widely used in immunomodulatory drugs (e.g., lenalidomide), reduced isoindoline diamines serve two distinct high-value functions: (1) as rigid, chiral cores for CNS-active agents and kinase inhibitors, and (2) as

Introduction: The Isoindoline Advantage

The isoindoline core (2,3-dihydro-1H-isoindole) offers a rigid bicyclic framework that restricts conformational freedom, a critical attribute for high-affinity receptor binding. Specifically, 1,3-substituted isoindolines possess two stereogenic centers flanking the nitrogen atom, creating a unique 3D architecture.

Therapeutic & Synthetic Relevance[1][2][3][4][5][6][7]

-

Medicinal Chemistry: The scaffold acts as a bioisostere for indocines and is found in inhibitors of HIV protease and non-nucleoside reverse transcriptase.

-

Asymmetric Synthesis:

-symmetric 1,3-diaminoisoindolines are potent chiral auxiliaries. They induce high enantioselectivity in metal-catalyzed reactions (e.g., Henry reaction, Michael addition) used to synthesize other drug intermediates.

Strategic Synthesis Overview

The preparation of 1,3-diaminoisoindolines presents a stereochemical challenge: controlling the cis/trans (meso/racemic) ratio. We utilize a Phthalaldehyde-Amine Condensation strategy, which allows for the introduction of chirality via the amine starting material.

Reaction Pathway Diagram

The following workflow illustrates the conversion of phthalaldehyde to the target diamine scaffold, highlighting the critical decision points for stereocontrol.

Figure 1: Strategic workflow for the assembly of the isoindoline core. The formation of the diimine intermediate is the rate-determining step for subsequent stereoselectivity.

Detailed Protocol: Diastereoselective Synthesis

Objective: Synthesis of 1,3-bis(1-phenylethylamino)isoindoline via reductive amination/nucleophilic addition. Scale: 10 mmol (adaptable to gram-scale).

4.1. Materials & Reagents

| Reagent | Equiv.[8][9] | Role | Critical Parameter |

| Phthalaldehyde | 1.0 | Core Electrophile | Must be freshly recrystallized; air sensitive. |

| (S)-(-)-1-Phenylethylamine | 2.2 | Chiral Amine Source | >99% ee required for high diastereoselectivity. |

| Benzotriazole (BtH) | 2.0 | Auxiliary Nucleophile | Stabilizes the iminium intermediate. |

| Sodium Borohydride | 3.0 | Reducing Agent | Add slowly to prevent temp spikes. |

| Ethanol (Anhydrous) | Solvent | Reaction Medium | Water content <0.1% to prevent hydrolysis. |

4.2. Experimental Procedure

Step 1: Formation of the Diimine-Benzotriazole Adduct

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Dissolution: Dissolve phthalaldehyde (1.34 g, 10 mmol) and benzotriazole (2.38 g, 20 mmol) in anhydrous Ethanol (30 mL).

-

Amine Addition: Add (S)-(-)-1-phenylethylamine (2.8 mL, 22 mmol) dropwise over 10 minutes.

-

Observation: The solution will turn slightly yellow and warm slightly (exothermic).

-

-

Reaction: Stir at room temperature (20–25°C) for 4 hours.

Step 2: Reductive Cyclization

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Reduction: Add NaBH₄ (1.13 g, 30 mmol) portion-wise over 20 minutes.

-

Caution: Hydrogen gas evolution. Ensure proper venting.[8]

-

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution (20 mL).

Step 3: Workup and Purification

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil contains a mixture of diastereomers.

-

Flash Chromatography: Silica gel (Hexane/EtOAc 8:2 + 1% Et₃N).

-

Target: The trans-isomer (C2-symmetric) typically elutes second.

-

Application Case Study: Use as a Chiral Ligand

Once synthesized, the chiral 1,3-diaminoisoindoline serves as a ligand for the Copper-Catalyzed Henry Reaction (Nitroaldol), a key step in synthesizing beta-blockers and antibiotics.

Protocol for Ligand Complexation

-

Ligand Exchange: Mix the purified 1,3-diaminoisoindoline (10 mol%) with Cu(OAc)₂·H₂O (10 mol%) in Ethanol.

-

Activation: Stir for 1 hour to form the active blue-green complex.

-

Catalysis: Add nitromethane (10 equiv) and the target aldehyde (e.g., benzaldehyde).

-

Result: The rigid isoindoline backbone forces the aldehyde to approach from a specific face, yielding nitroaldol products with 85–95% ee .

Experimental Workflow Diagram (Ligand Application)

Figure 2: Application of the isoindoline scaffold in asymmetric catalysis.

Critical Parameters & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, the following quality control (QC) checkpoints must be met before proceeding to the next step.

| Checkpoint | Validation Method | Acceptance Criteria | Troubleshooting |

| Imine Formation | ¹H NMR (CDCl₃) | Disappearance of aldehyde proton (δ 10.0 ppm). Appearance of methine proton (δ 5.0–6.0 ppm). | If aldehyde remains, add 0.5 eq more amine and extend time. |

| Stereocontrol | Chiral HPLC | Diastereomeric Ratio (dr) > 90:10. | Lower reaction temperature to -10°C during reduction to improve dr. |

| Ligand Purity | Elemental Analysis | N content within ±0.4% of theoretical. | Recrystallize from Ethanol/Hexane if impurities persist. |

References

-

Kodama, K., Sugawara, K., & Hirose, T. (2011). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Chemistry – A European Journal. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 12. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]

- 13. Page loading... [wap.guidechem.com]

Synthetic routes for 1-(aminomethyl)-2-methylisoindoline via reduction

Application Note: Synthetic Routes for 1-(Aminomethyl)-2-methylisoindoline via Reduction

Executive Summary

The 1-(aminomethyl)isoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key structural motif in CNS-active agents (e.g., homologs of pyrrolidine-based reuptake inhibitors) and antihypertensive drugs. This Application Note details the robust synthesis of 1-(aminomethyl)-2-methylisoindoline (Target 3 ).

While direct functionalization of the isoindoline core is challenging, this guide prioritizes a convergent "Strecker-Reduction" strategy. This route is superior to amide reduction pathways because it installs the C1-aminomethyl side chain and the isoindoline ring simultaneously from inexpensive precursors, followed by a high-yielding hydride reduction.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for 1-(aminomethyl)-2-methylisoindoline (3 ) reveals 1-cyano-2-methylisoindoline (2 ) as the critical intermediate. Unlike routes starting from phthalimide (which yield isoindolinones requiring harsh reduction), the nitrile precursor can be accessed in a single step from

Pathway Logic:

-

Ring Construction: Formation of the isoindoline core via double condensation of methylamine with

-phthalaldehyde. -

Functionalization: Concomitant trapping of the iminium intermediate with cyanide to install the C1 carbon.

-

Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (

).

Figure 1: Retrosynthetic strategy prioritizing the nitrile intermediate for efficient C1-functionalization.

Experimental Protocols

Phase 1: Synthesis of Precursor (1-Cyano-2-methylisoindoline)

Rationale: This step utilizes a multicomponent Strecker reaction.[1] The use of methylamine hydrochloride provides the necessary acidic buffer to facilitate iminium ion formation without polymerizing the sensitive

Reagents:

- -Phthalaldehyde (1.0 eq)

-

Methylamine hydrochloride (1.1 eq)

-

Potassium Cyanide (KCN) (1.1 eq)

-

Solvent: Methanol/Water (1:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve

-phthalaldehyde (13.4 g, 100 mmol) in 100 mL of methanol. -

Amine Addition: Add a solution of methylamine hydrochloride (7.4 g, 110 mmol) in 20 mL water dropwise at 0°C. Stir for 15 minutes. The solution will turn yellow, indicating imine/iminium formation.

-

Cyanation: CAUTION (See Safety). Add a solution of KCN (7.15 g, 110 mmol) in 20 mL water dropwise over 20 minutes, maintaining temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A precipitate often forms.

-

Workup: Pour the mixture into 200 mL ice water. Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from ethanol/hexane or pass through a short silica plug (EtOAc/Hexane) to yield 1-cyano-2-methylisoindoline as a crystalline solid (Yield expectation: 85-92%).

Phase 2: Reduction to 1-(Aminomethyl)-2-methylisoindoline

Rationale: The nitrile group is reduced to the primary amine.

Reagents:

-

1-Cyano-2-methylisoindoline (Precursor 2 ) (1.0 eq)

-

Lithium Aluminum Hydride (

) (2.0 eq - excess required for nitrile reduction) -

Solvent: Anhydrous THF (stabilizer-free preferred)

Detailed Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Flush with

. -

LAH Suspension: Charge the flask with

(2.0 eq) and anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C.[2] -

Addition: Dissolve Precursor 2 in anhydrous THF. Add this solution dropwise to the LAH suspension. Note: The reaction is exothermic; control addition rate to maintain gentle reflux or keep <10°C depending on scale.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 3–5 hours. Monitor by TLC (disappearance of nitrile) or LC-MS.

-

Quenching (Fieser Method): Critical for Isoindolines.

-

Cool mixture to 0°C.

-

Slowly add water (

mL, where -

Add 15% aqueous NaOH (

mL). -

Add water (

mL). -

Why? This produces a granular white precipitate of aluminum salts that is easy to filter, preventing the formation of gelatinous emulsions that trap the amine product.

-

-

Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude oil.

-

Purification: The crude amine is often pure enough for use. If necessary, purify via bulb-to-bulb distillation (high vacuum) or convert to the dihydrochloride salt (

) for recrystallization.

Figure 2: Workflow for the Lithium Aluminum Hydride reduction of the nitrile intermediate.

Analytical Validation

To ensure the integrity of the synthesized 1-(aminomethyl)-2-methylisoindoline, compare analytical data against the following expected parameters.

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (CDCl3) | N-Methyl group | |

| Ring C3 protons + Ring C1 proton | ||

| Aromatic protons | ||

| IR Spectroscopy | Disappearance of 2230 | Loss of Nitrile (-CN) |

| Appearance of 3300-3400 | Primary Amine (-NH2) stretch | |

| Mass Spectrometry | Parent ion (MW = 162.[3][4][5]23) |

Safety & Troubleshooting

Cyanide Hazards (Phase 1):

-

Risk: KCN releases fatal HCN gas upon contact with acid.

-

Control: Ensure the reaction pH remains basic/neutral. Keep a bleach (sodium hypochlorite) bath nearby to quench all cyanide waste and glassware immediately after use. Do not use acidic drying agents until the organic layer is fully washed.

LAH Hazards (Phase 2):

-

Risk: Pyrophoric solid; reacts violently with water/protic solvents releasing

. -

Control: Use only dry solvents. Quench under inert atmosphere at 0°C.

-

Troubleshooting Emulsions: If the Fieser quench fails and a gel forms, add Rochelle salt (sodium potassium tartrate) solution and stir overnight to solubilize aluminum salts.

Stability:

-

The free base of 1-(aminomethyl)-2-methylisoindoline is sensitive to

(carbamate formation). Store under nitrogen or convert to the

References

-

D'Amico, J. J., Stults, B. R., Ruminski, P. G., & Wood, K. V. (1983). Synthesis of 1-cyano-2-methylisoindole. A new route to isoindoles. Journal of Heterocyclic Chemistry, 20(5), 1283–1286.

-

Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983).[6] Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro.[6] Journal of Medicinal Chemistry, 26(4), 507–515.[6] (Demonstrates analogous nitrile reduction).

-

Organic Syntheses. Reduction of Nitriles to Amines: General Procedures. (Standard LAH protocols).

-

BenchChem. Technical Guide to Isoindole Derivatives. (Grounding for isoindoline stability).

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization during synthesis of chiral 1-substituted isoindolines

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral 1-substituted isoindolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the loss of stereochemical integrity during the synthesis of these valuable chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral 1-substituted isoindoline synthesis, and why is it a concern?

A: Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In the synthesis of 1-substituted isoindolines, the stereocenter at the C1 position is often susceptible to racemization, particularly under non-optimized reaction conditions. This is a significant concern because the biological activity of many pharmaceutical compounds is dependent on a specific enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: What is the primary mechanism of racemization at the C1 position of isoindolines?

A: The most common mechanism for racemization at the C1 position is through the deprotonation of the C1-hydrogen by a base, leading to the formation of a planar, achiral carbanion or a related intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. This process is essentially an epimerization that, if allowed to reach equilibrium, results in a racemic mixture. One proposed pathway, particularly in the context of syntheses involving Michael additions, is a retro-aza-Michael reaction under basic conditions, which can lead to the loss of the C1 stereocenter's configuration.[1]

Q3: Which experimental factors have the most significant impact on preventing racemization?

A: Several factors must be carefully controlled to prevent racemization:

-

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.[2]

-

Base: The strength, concentration, and steric hindrance of the base used can significantly influence the rate of deprotonation at the C1 position.[3][4]

-

Solvent: The polarity of the solvent can affect the stability of charged intermediates and the transition states leading to racemization.[5][6]

-

N-Protecting Group: The nature of the substituent on the isoindoline nitrogen can influence the acidity of the C1-proton and the stability of the stereocenter.[7][8]

-

Reaction Time: Prolonged exposure to conditions that promote racemization will lead to a greater loss of enantiomeric excess.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

This guide will help you diagnose and solve common problems leading to racemization during the synthesis of chiral 1-substituted isoindolines.

Scenario 1: Significant drop in % ee after the cyclization step to form the isoindoline ring.

-

Possible Cause: The conditions of the cyclization reaction, particularly the base and temperature, are promoting epimerization of the newly formed stereocenter.

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: If the reaction is being run at room temperature or elevated temperatures, try cooling it to 0 °C or even lower (e.g., -20 °C or -40 °C).[3] The effect of temperature on enantioselectivity can be dramatic.[2]

-

Re-evaluate Your Choice of Base: Strong, non-hindered bases are more likely to cause deprotonation at the C1 position. Consider the following modifications:

-

Switch to a Weaker Base: If you are using a strong base like KOH, consider switching to a milder inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[3]

-

Use a Sterically Hindered Base: A bulkier base may be less able to access the C1-proton.

-

Optimize Base Concentration: Use the minimum amount of base required to effect the cyclization.

-

-

Solvent Selection: The solvent can play a crucial role in stabilizing the desired transition state and discouraging racemization pathways.

-

Scenario 2: The enantiomeric excess of the final product is consistently low, even when using a highly enantioselective catalyst.

-

Possible Cause: The issue may not be with the asymmetric induction step itself, but with the stability of the product under the reaction or work-up conditions.

-

Troubleshooting Steps:

-

Analyze the Reaction at Intermediate Time Points: Take aliquots of the reaction mixture at different times and analyze the % ee. This will help you determine if the racemization is occurring throughout the reaction or during a specific phase (e.g., after the initial product formation).

-

Modify the Work-up Procedure:

-

Minimize Exposure to Basic or Acidic Conditions: During aqueous work-up, use mild buffers and avoid prolonged contact with strong acids or bases.

-

Keep it Cold: Perform the work-up at low temperatures to minimize the risk of temperature-induced racemization.

-

-

Consider the N-Protecting Group: The electronic properties of the N-substituent can influence the acidity of the C1-proton.

-

An electron-withdrawing group on the nitrogen can increase the acidity of the C1-proton, potentially making it more susceptible to base-catalyzed racemization. Conversely, an electron-donating group may help to stabilize the stereocenter.[7] Consider if a different N-protecting group could be used in your synthetic route.

-

-

Scenario 3: Difficulty in accurately determining the enantiomeric excess of the isoindoline product.

-

Possible Cause: The analytical method may not be optimized for your specific compound.

-

Troubleshooting Steps:

-

Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of isoindoline enantiomers. Commonly used columns include those with cellulose or amylose derivatives, such as Chiralpak® and Chiralcel® series.[9][10][11]

-

Mobile Phase Optimization: For normal-phase HPLC, a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol or ethanol) is a common mobile phase. The ratio of these solvents will need to be optimized for your specific analyte.[11]

-

Additives: For basic isoindolines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[10]

-

-

Consider Derivatization: If direct separation is challenging, consider derivatizing the isoindoline with a chiral agent to form diastereomers that can be separated on a standard achiral HPLC column.

-

Data-Driven Insights: Impact of Reaction Parameters on Enantioselectivity

The following tables provide illustrative data on how changing key reaction parameters can affect the enantiomeric excess of the final product.

Table 1: Effect of Base on Enantiomeric Excess in an Asymmetric Aza-Michael Reaction

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | % ee |

| 1 | Cs2CO3 | Toluene | 20 | >95 | 21 |

| 2 | K2CO3 | Toluene | 20 | >95 | 20 |

| 3 | K3PO4 | Toluene | 20 | >95 | 18 |

| 4 | DBU | Toluene | 20 | >95 | <5 |

Data synthesized for illustrative purposes based on trends reported in the literature.[9] This table demonstrates that while several inorganic bases can facilitate the reaction, a strong organic base like DBU can be detrimental to the enantioselectivity.

Table 2: Influence of Temperature and Solvent on Enantioselectivity

| Entry | Solvent | Temperature (°C) | Yield (%) | % ee |

| 1 | Toluene | 35 | 91 | 94 |

| 2 | CH2Cl2 | 35 | 88 | 92 |

| 3 | EtOAc | 35 | 85 | 90 |

| 4 | Toluene | 25 | 89 | 91 |

| 5 | Toluene | 0 | 82 | 85 |

Data synthesized for illustrative purposes based on trends reported in the literature.[2][9][12] This table highlights that both solvent choice and reaction temperature are critical parameters to optimize for achieving high enantioselectivity. A decrease in temperature generally leads to an increase in enantiomeric excess, although it may also affect the reaction rate.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Chiral HPLC Analysis

-

Column: Chiralpak® AD-H or Chiralcel® OD-H (or other suitable polysaccharide-based CSP).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

-

Additive: For basic analytes, add 0.1% diethylamine to the mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.

Protocol 2: A Representative Asymmetric Synthesis with Minimized Racemization

This protocol is a generalized example based on common strategies to minimize racemization.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting materials and the chiral catalyst in the chosen solvent (e.g., toluene) in a flame-dried flask.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.

-

Reagent Addition: Slowly add the base or other reagents to the cooled reaction mixture over a period of time to maintain a low internal temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench it by adding a cold, mild buffer solution (e.g., saturated aqueous ammonium chloride).

-

Extraction: Extract the product with an organic solvent.

-

Washing: Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a pre-neutralized silica gel if the product is acid-sensitive.

-

Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC as described in Protocol 1.

Visualizing Racemization Pathways and Troubleshooting

Diagram 1: Proposed Base-Catalyzed Racemization Mechanism

Caption: Base-catalyzed deprotonation at C1 leads to a planar intermediate, allowing for non-selective reprotonation.

Diagram 2: Troubleshooting Workflow for Loss of Enantiomeric Excess

Caption: A step-by-step decision tree for troubleshooting the loss of enantiomeric purity.

References

Sources

- 1. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting cyclization failures in isoindoline ring formation

Technical Support Center: Isoindoline Synthesis

Welcome to the technical support guide for isoindoline ring formation. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. We understand that while the isoindoline core appears simple, its formation can be fraught with challenges, from stubborn starting materials to elusive yields.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Part 1: Troubleshooting Guide - Cyclization Failures

This section addresses specific, common failure modes observed during isoindoline synthesis.

Q1: My reaction shows no consumption of starting materials, or the reaction has stalled. What are the likely causes and how can I fix it?

A1: A stalled reaction is one of the most common issues and typically points to insufficient activation energy, poor reagent reactivity, or catalyst issues. Let's break down the diagnostic workflow.

Initial Diagnosis:

-

Confirm Reagent Quality: Are your starting materials pure? Degradation of the amine or the electrophilic benzene precursor (e.g., 1,2-bis(bromomethyl)benzene) is a frequent culprit. Run a quick NMR or TLC to confirm identity and purity.

-

Catalyst Activity: If using a catalyst (e.g., Pd for reductive amination, or a phase-transfer catalyst), ensure it has not been deactivated by exposure to air, moisture, or impurities in the solvent or reagents.

Troubleshooting Steps:

-

Temperature & Concentration: The simplest first step is to increase the reaction temperature. Many cyclization reactions have a significant activation barrier. Concurrently, operating at higher concentrations can favor the intramolecular cyclization over potential intermolecular side reactions, as per the principles of reaction kinetics.

-

Solvent Choice: The solvent plays a critical role in stabilizing transition states. For reactions involving ionic intermediates, such as the SN2 displacement on a benzylic halide, a polar aprotic solvent like DMF or DMSO is often superior to less polar options like THF or DCM. These solvents can solvate the counter-ion, increasing the nucleophilicity of the amine.

-

Activating the Electrophile: If you are using a diol as a precursor, it must be activated. Standard methods include conversion to a ditosylate or dimesylate, or more directly to a dihalide using reagents like PBr₃ or SOCl₂. Failure to achieve complete conversion here will halt the subsequent cyclization.

Below is a workflow to guide your decision-making process for a stalled reaction.

Caption: Troubleshooting workflow for a stalled isoindoline cyclization.

Q2: My reaction is messy, and I'm isolating a significant amount of a high molecular weight, insoluble byproduct. What is happening?

A2: The formation of an insoluble, high molecular weight material is a classic sign of intermolecular polymerization outcompeting the desired intramolecular cyclization. This occurs when one molecule's reactive amine attacks the electrophilic site on a different molecule, starting a chain reaction.

Causality: This issue is governed by kinetics. Intramolecular reactions (cyclization) are entropically favored but can be sterically hindered. Intermolecular reactions (polymerization) become dominant under conditions of high concentration.

Troubleshooting Steps:

-

High Dilution Conditions: This is the most effective and widely cited strategy to favor intramolecular cyclization. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other. A common technique is to use a syringe pump to slowly add the starting materials to a large volume of heated solvent over several hours.

-

Substrate Modification: If high dilution is impractical for your scale, consider the electronics of your system.

-

Thorpe-Ingold Effect: Introducing a bulky group (e.g., a gem-dimethyl group) on the carbon backbone between the two reactive centers can sterically force the ends of the molecule closer together, increasing the rate of cyclization. This pre-organizes the substrate into a conformation favorable for ring closure.

-

Table 1: Effect of Concentration on Cyclization vs. Polymerization

| Concentration | Dominant Pathway | Rationale | Recommended Action |

| > 0.1 M | Intermolecular (Polymerization) | Higher probability of intermolecular collisions. | Dilute the reaction significantly. |

| < 0.01 M | Intramolecular (Cyclization) | Lower probability of intermolecular collisions. | Employ high dilution or syringe pump addition. |

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the best general method for synthesizing an N-substituted isoindoline?

A3: One of the most robust and versatile methods is the double SN2 reaction between a primary amine and a 1,2-bis(electrophilic) benzene derivative, such as 1,2-bis(bromomethyl)benzene. This method is reliable for a wide range of primary amines.

A common alternative is the reductive amination of phthalaldehyde with a primary amine. This two-step, one-pot process involves the initial formation of a bis-imine or related intermediates, which are then reduced in situ to form the isoindoline ring. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. STAB is often preferred as it is milder and more selective.

The general mechanism for the SN2 approach is illustrated below.

Caption: General mechanism for isoindoline synthesis via SN2 cyclization.

Q4: My substrate contains sensitive functional groups. Which cyclization strategy is the mildest?

A4: For substrates with sensitive functionalities (e.g., esters, reducible groups), the reductive amination of phthalaldehyde using a mild and selective reducing agent is often the best choice.

-

Sodium Triacetoxyborohydride (STAB): STAB is a workhorse for this transformation. It is less basic than NaBH₄, tolerating acidic protons, and is selective for imines in the presence of many other carbonyl groups. The reaction can typically be run at room temperature in solvents like dichloroethane (DCE) or THF.

-

Catalytic Hydrogenation: If your molecule can tolerate it, H₂ over a Pd, Pt, or Ni catalyst is an exceptionally clean method. However, it will also reduce nitro groups, alkynes, and some alkenes, so its compatibility must be carefully assessed.

Part 3: Experimental Protocol

Protocol: Synthesis of N-benzylisoindoline from 1,2-bis(bromomethyl)benzene and Benzylamine

This protocol details a standard procedure for isoindoline synthesis via direct alkylation.

Materials:

-

1,2-bis(bromomethyl)benzene (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) (to form a ~0.05 M solution based on the limiting reagent)

-

Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add potassium carbonate and acetonitrile.

-

Reagent Addition: Add 1,2-bis(bromomethyl)benzene and benzylamine to the flask.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of DCM.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in DCM and wash with saturated aq. NaHCO₃ (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-benzylisoindoline.

References

-

Illuminating the Role of Dilution in Intramolecular Reactions. Journal of Chemical Education.[Link]

-

The Role of the Solvent in SN2 Reactions. Master Organic Chemistry.[Link]

-

High Dilution Principle. IUPAC Gold Book.[Link]

-

Thorpe-Ingold Effect: A Review. Organic & Biomolecular Chemistry.[Link]

-

A Facile and Efficient Synthesis of N-Substituted Isoindolines. Synthetic Communications.[Link]

-

Reductive Amination. Organic Chemistry Portal.[Link]

Optimizing HPLC separation of isoindoline enantiomers

This guide serves as a specialized Technical Support Center for researchers optimizing the High-Performance Liquid Chromatography (HPLC) separation of isoindoline-based enantiomers. This class of molecules—often featuring an isoindolin-1-one (phthalimidine) core—includes critical immunomodulatory drugs like lenalidomide and pomalidomide.

Their separation presents unique challenges: basic nitrogen interactions causing peak tailing and configurational instability (racemization) under non-acidic conditions.

Part 1: Method Development Strategy (The "How-To")

Q: Where do I start my screening for a new isoindoline derivative?

A: Do not start with traditional Reversed Phase (water/organic). Start with Polar Organic Mode (POM) or Normal Phase (NP) using immobilized polysaccharide columns.

The Rationale (Expertise): Isoindolines often have poor water solubility but high solubility in methanol or acetonitrile. Furthermore, the chiral center in 3-substituted isoindolinones is often labile. Water-based buffers at neutral pH can accelerate on-column racemization. Anhydrous alcohols (POM) or alkane/alcohol mixtures (NP) minimize this risk.

Recommended Screening Protocol:

-

Columns: Prioritize Immobilized Polysaccharide phases (e.g., Chiralpak IA, IC, IG) over coated phases (AD, OD). Immobilized phases allow the use of "forbidden" solvents like DCM or THF if solubility is tricky.

-

Mobile Phase A (Polar Organic): 100% Methanol + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid (HOAc).

-

Mobile Phase B (Normal Phase): n-Hexane / Ethanol (80:20) + 0.1% DEA.

Technical Note: The "Double Additive" approach (DEA + HOAc) in Methanol is the "Gold Standard" for these molecules. The amine blocks silanols (preventing tailing), while the acid stabilizes the chiral center (preventing racemization).

Part 2: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you from the initial sample properties to the optimal separation mode.

Caption: Decision tree for selecting the initial chromatographic mode based on isoindoline solubility and stability.

Part 3: Troubleshooting & FAQs (The "Fix-It")

Q: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: Isoindolines contain a basic nitrogen atom (in the isoindoline ring or pendant groups). This nitrogen interacts with residual silanol groups on the silica support of the column.[1]

Corrective Actions:

-

Increase Base Additive: If using 0.1% DEA, increase to 0.2%.

-

Switch Additive: Switch from DEA to Triethylamine (TEA) . TEA is bulkier and often shields silanols more effectively.

-